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Compound of Interest

Compound Name: Austdiol

Cat. No.: B1218301

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austdiol is a mycotoxin belonging to the azaphilone class of fungal polyketides, first isolated
from Aspergillus ustus. Its unique pyrano-quinone bicyclic core and multiple stereocenters
make its structural elucidation a compelling case study for the application of modern nuclear
magnetic resonance (NMR) spectroscopic techniques. This document provides detailed
application notes and experimental protocols for the comprehensive NMR analysis of
Austdiol's structure, catering to researchers and professionals involved in natural product
chemistry and drug development.

Data Presentation

The structural elucidation of Austdiol relies on a combination of one-dimensional (1D) and two-
dimensional (2D) NMR experiments. The following tables summarize the key quantitative data
obtained from *H and 3C NMR, as well as crucial 2D NMR correlations.

Table 1: *H NMR Spectroscopic Data for Austdiol
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Position Chemical Shift (6) ppm Multiplicity (J in Hz)
1 8.15 d (1.5)

4 8.32 S

8 4.58 S

9 (CHs) 2.45 s

10 (CHO) 10.0 s

11 (CHs) 1.11 s

Table 2: 13C NMR Spectroscopic Data for Austdiol[1][2]

Position Chemical Shift (6) ppm
1 155.5
3 168.5
4 108.4
4a 153.3
5 1115
6 198.2
7 724
8 74.5
8a 125.5
9 (CHs) 20.3
10 (CHO) 191.3
11 (CHs) 18.6

Table 3: Key 2D NMR Correlations for Austdiol
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To
Experiment From Proton(s) Carbon(s)/Proton(s  Significance

)

Confirms pyran-
HMBC H-1 C-3,C-8a )
quinone core

Confirms a,3-
H-4 C-4a, C-5,C-6 unsaturated carbonyl

system

Confirms a,3-
H-8 C-4a, C-5, C-6 unsaturated carbonyl

system

Positions the C-9

Me-9 (Hs) C-3,C4
methyl group
Positions the
H-10 (CHO) C-5, C-4a
aldehyde group at C-5
Confirms a,3-
Me-11 (Hs) C-4a, C-5,C-6 unsaturated carbonyl
system
Supports the trans
NOESY OH-7 H-8 configuration of OH-7
and H-8[3]
Supports the trans
configuration of OH-8
OH-8 Hs-13 (Me-11)

and the methyl group
at C-7[3]

Experimental Protocols

Detailed methodologies for the key experiments in the NMR analysis of Austdiol are provided
below.

Sample Preparation

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://scispace.com/pdf/bioactive-polyketides-and-benzene-derivatives-from-two-2ftwqw9g.pdf
https://scispace.com/pdf/bioactive-polyketides-and-benzene-derivatives-from-two-2ftwqw9g.pdf
https://www.benchchem.com/product/b1218301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

« Isolation and Purification: Austdiol is typically isolated from fungal cultures (e.g.,
Mycoleptodiscus indicus) by solvent extraction followed by chromatographic techniques such
as column chromatography and preparative high-performance liquid chromatography
(HPLC) to achieve high purity.

e NMR Sample Preparation:

Accurately weigh approximately 5-10 mg of purified Austdiol.

[e]

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or
CDCIs). The choice of solvent should be based on the solubility of the compound and the

[e]

desired resolution of the spectra.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

[e]

Transfer the solution to a 5 mm NMR tube.

[e]

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for

samples available in small quantities.

2.1. *H NMR Spectroscopy

e Pulse Sequence: Standard single-pulse sequence.

e Spectral Width: 0-12 ppm.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-2 seconds.

e Number of Scans: 16-64, depending on the sample concentration.
o Temperature: 298 K.

2.2. B3C NMR Spectroscopy
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Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

2.3. 2D NMR Spectroscopy

2.3.1. COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton spin-spin couplings within the molecule.

Pulse Sequence: Standard COSY90 or COSY45 sequence.

Spectral Width (F1 and F2): Same as the *H NMR spectrum.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

e Purpose: To correlate protons directly bonded to carbons.

e Pulse Sequence: Standard HSQC with gradients.

e Spectral Width (F2 - 1H): Same as the *H NMR spectrum.

e Spectral Width (F1 - 13C): 0-180 ppm (can be optimized based on the 13C spectrum).

e Number of Increments (F1): 128-256.

o Number of Scans per Increment: 4-16.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
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e Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which
is critical for assembling the carbon skeleton.[4]

e Pulse Sequence: Standard HMBC with gradients.

e Spectral Width (F2 - 1H): Same as the 'H NMR spectrum.

e Spectral Width (F1 - 13C): 0-220 ppm.

e Number of Increments (F1): 256-512.

e Number of Scans per Increment: 8-32.

e Long-range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.
2.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

o Purpose: To identify through-space correlations between protons that are close in proximity,
which is essential for determining the relative stereochemistry.

e Pulse Sequence: Standard NOESY with gradients.

e Spectral Width (F1 and F2): Same as the *H NMR spectrum.

e Mixing Time: 500-800 ms (optimized based on the molecule's properties).
e Number of Increments (F1): 256-512.

o Number of Scans per Increment: 8-16.

Data Processing and Interpretation

o Apply appropriate window functions (e.g., exponential or sine-bell) to the raw data to improve
the signal-to-noise ratio and resolution.

o Perform Fourier transformation, phase correction, and baseline correction for all spectra.

o Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).
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e Analyze the *H and 13C spectra to identify the number and types of protons and carbons.
e Use the COSY spectrum to establish proton-proton connectivity networks.
» Assign the protonated carbons using the HSQC spectrum.

o Assemble the carbon skeleton and place functional groups by analyzing the HMBC
correlations.

o Determine the relative stereochemistry by interpreting the cross-peaks in the NOESY
spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of Austdiol and the
key structural correlations.
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NMR Analysis Workflow for Austdiol
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Key 2D NMR Correlations
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Key 2D NMR Correlations for Austdiol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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